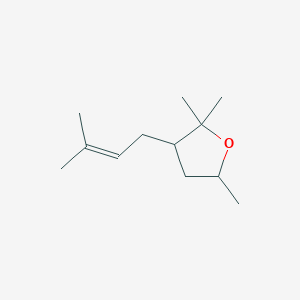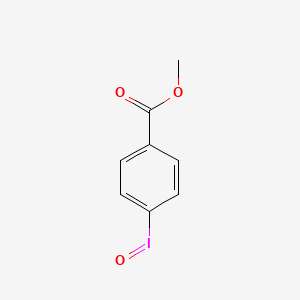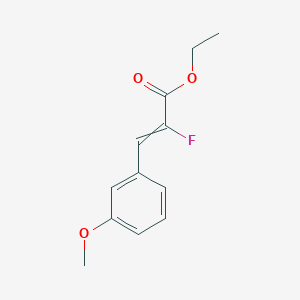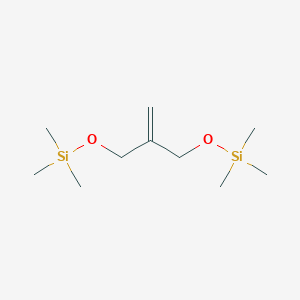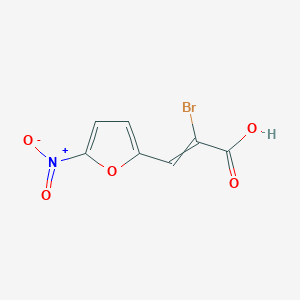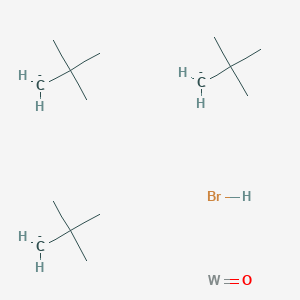
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide is a complex organometallic compound It consists of a 2-methanidyl-2-methylpropane ligand coordinated to an oxotungsten center, with hydrobromide as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanidyl-2-methylpropane;oxotungsten;hydrobromide typically involves the reaction of 2-methanidyl-2-methylpropane with a tungsten precursor in the presence of an oxidizing agent. One common method includes:
Reacting 2-methanidyl-2-methylpropane with tungsten hexacarbonyl (W(CO)6): in an inert atmosphere.
Oxidizing the intermediate complex: with an appropriate oxidizing agent, such as hydrogen peroxide (H2O2), to form the oxotungsten species.
Adding hydrobromic acid (HBr): to introduce the hydrobromide counterion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide undergoes various chemical reactions, including:
Oxidation: The oxotungsten center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of tungsten.
Substitution: Ligand exchange reactions can occur, where the 2-methanidyl-2-methylpropane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), oxygen (O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various ligands such as phosphines (PR3), amines (NR3).
Major Products
Oxidation: Formation of higher oxidation state tungsten complexes.
Reduction: Formation of lower oxidation state tungsten complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in oxidation and reduction reactions due to the versatile oxidation states of tungsten.
Materials Science: Incorporated into materials for electronic and optical applications.
Biology and Medicine
Biological Probes: Potential use in studying biological oxidation-reduction processes.
Therapeutics: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry
Chemical Manufacturing: Employed in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: Used in catalytic converters and pollution control technologies.
Mechanism of Action
The compound exerts its effects primarily through the tungsten center, which can undergo various oxidation and reduction reactions. The molecular targets and pathways involved include:
Oxidation-reduction cycles: The tungsten center can cycle between different oxidation states, facilitating catalytic processes.
Ligand interactions: The 2-methanidyl-2-methylpropane ligand can stabilize different oxidation states of tungsten, influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Tungsten hexacarbonyl (W(CO)6): A common tungsten precursor with different ligands.
Tungsten oxides (WO3): Simple tungsten oxides with different properties.
Organotungsten complexes: Various complexes with different organic ligands.
Uniqueness
2-Methanidyl-2-methylpropane;oxotungsten;hydrobromide is unique due to its specific ligand structure and the presence of the hydrobromide counterion, which can influence its solubility and reactivity compared to other tungsten compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
111852-72-3 |
|---|---|
Molecular Formula |
C15H34BrOW-3 |
Molecular Weight |
494.2 g/mol |
IUPAC Name |
2-methanidyl-2-methylpropane;oxotungsten;hydrobromide |
InChI |
InChI=1S/3C5H11.BrH.O.W/c3*1-5(2,3)4;;;/h3*1H2,2-4H3;1H;;/q3*-1;;; |
InChI Key |
QQUDAKKCEADFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].O=[W].Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




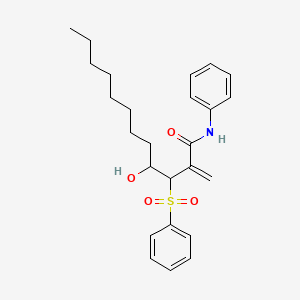

![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
